molecular formula C23H46ClNO12 B8128184 N-Me-n-bis(peg4-acid) hydrochloride salt

N-Me-n-bis(peg4-acid) hydrochloride salt

Cat. No.: B8128184
M. Wt: 564.1 g/mol
InChI Key: UMZUXRGUARKMNP-UHFFFAOYSA-N
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Description

N-Me-n-bis(peg4-acid) hydrochloride salt is a complex organic compound with a long chain of ethoxy groups and a carboxylic acid functional group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Me-n-bis(peg4-acid) hydrochloride salt involves multiple steps. The process typically starts with the reaction of ethylene oxide with a suitable initiator to form a poly(ethylene glycol) chain. This chain is then functionalized with carboxylic acid and amino groups through a series of reactions involving reagents such as chloroacetic acid and methylamine .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors under controlled conditions. The reaction parameters, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity. The final product is purified using techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Me-n-bis(peg4-acid) hydrochloride salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Me-n-bis(peg4-acid) hydrochloride salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Me-n-bis(peg4-acid) hydrochloride salt involves its interaction with specific molecular targets. The compound can bind to proteins and other biomolecules through its carboxylic acid and amino groups, forming stable complexes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-[2-[2-[2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.

    3-[2-[2-[2-[2-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid: Contains an azido group instead of an amino group.

Uniqueness

The unique combination of carboxylic acid and amino groups in N-Me-n-bis(peg4-acid) hydrochloride salt allows it to form stable complexes with a wide range of biomolecules, making it highly versatile for various applications .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-methylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45NO12.ClH/c1-24(4-8-31-12-16-35-20-18-33-14-10-29-6-2-22(25)26)5-9-32-13-17-36-21-19-34-15-11-30-7-3-23(27)28;/h2-21H2,1H3,(H,25,26)(H,27,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZUXRGUARKMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46ClNO12
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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